1,8-Dibromo-4,5-dimethoxypyrene

Vue d'ensemble

Description

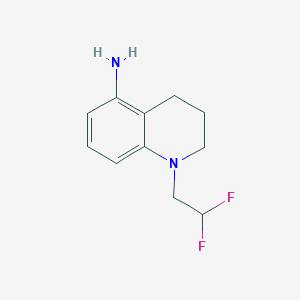

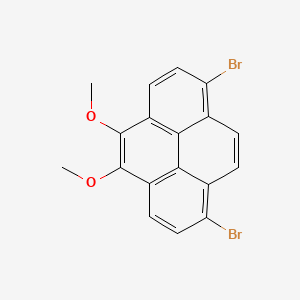

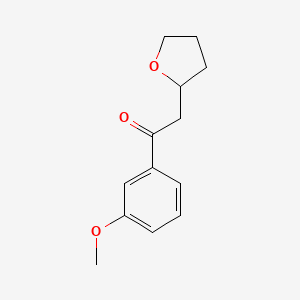

1,8-Dibromo-4,5-dimethoxypyrene is an organic compound with the molecular formula C18H10Br2O2 . It is a polycyclic aromatic hydrocarbon with bromine atoms and methoxy groups .

Synthesis Analysis

The synthesis of compounds similar to 1,8-Dibromo-4,5-dimethoxypyrene involves arylating 4-bromo and 4,5-dibromo-1,8-bis(dimethylamino)naphthalenes with arylboronic acids under Suzuki reaction conditions . The interaction of 4,5-dibromo-1,8-bis(dimethylamino)naphthalene with pyridin-3-ylboronic acid leads to heterocyclization .Molecular Structure Analysis

The molecular structure of 1,8-Dibromo-4,5-dimethoxypyrene is characterized by its molecular formula C18H12Br2O2 . The average mass is 420.095 Da and the monoisotopic mass is 417.920380 Da .Applications De Recherche Scientifique

Synthesis of Organic Semiconductors

1,8-Dibromo-4,5-dimethoxypyrene serves as a precursor in the synthesis of organic semiconductors. Its brominated and methoxy groups facilitate the coupling reactions necessary to build conjugated systems, which are essential for charge transport in organic electronic devices .

Photophysical Property Studies

The compound’s structure allows for the study of photophysical properties like fluorescence and phosphorescence. Researchers can modify its core to create derivatives that exhibit unique light-emitting properties, useful in developing new materials for optoelectronics .

Environmental Sensing

Due to its sensitivity to changes in the environment, this compound can be used in the development of sensors that detect pollutants or toxic substances. Its electronic structure changes upon interaction with specific molecules, making it a potential candidate for environmental monitoring applications .

Biological Imaging Agents

The brominated pyrene moiety of 1,8-Dibromo-4,5-dimethoxypyrene can be functionalized to create imaging agents. These agents can be used in biological systems to track and visualize cellular processes due to their fluorescent properties .

Development of Dye-Sensitized Solar Cells (DSSCs)

Researchers can utilize 1,8-Dibromo-4,5-dimethoxypyrene in the development of novel dyes for dye-sensitized solar cells. Its structure can be engineered to absorb a wide range of light wavelengths, increasing the efficiency of light-to-electricity conversion .

Creation of Light-Emitting Diodes (LEDs)

The compound’s ability to emit light when electrically stimulated makes it a candidate for creating organic light-emitting diodes (OLEDs). By fine-tuning its molecular structure, it’s possible to develop LEDs with specific color emissions and improved luminance .

Advanced Material Synthesis

In materials science, 1,8-Dibromo-4,5-dimethoxypyrene is used to synthesize advanced materials with desired properties. For instance, it can be used to create materials with enhanced mechanical strength or thermal stability for use in various industrial applications .

Catalysis and Chemical Reactions

This compound can act as an intermediate in catalytic processes. Its reactive sites allow for the attachment of catalysts or other functional groups, facilitating a range of chemical transformations important in synthetic chemistry .

Mécanisme D'action

Propriétés

IUPAC Name |

1,8-dibromo-4,5-dimethoxypyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br2O2/c1-21-17-11-5-7-13(19)9-3-4-10-14(20)8-6-12(18(17)22-2)16(10)15(9)11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVGDSOPCGIBLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C(C=C2)Br)C=CC4=C(C=CC1=C43)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743570 | |

| Record name | 1,8-Dibromo-4,5-dimethoxypyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1286170-85-1 | |

| Record name | 1,8-Dibromo-4,5-dimethoxypyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid](/img/structure/B1427626.png)